molecular formula C8H10N6OS2 B11672235 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11672235
M. Wt: 270.3 g/mol
InChI Key: RHJMCQZQSYYZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C8H10N6OS2 and its molecular weight is 270.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a triazole moiety, which is known for imparting diverse biological activities. The structural formula can be represented as follows:

C11H12N6S2\text{C}_{11}\text{H}_{12}\text{N}_6\text{S}_2

This configuration is crucial for its interaction with biological targets.

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various mechanisms of action:

  • Carbonic Anhydrase Inhibition : Studies have demonstrated that derivatives of thiadiazole can effectively inhibit carbonic anhydrases (CAs), particularly human carbonic anhydrase I and II. For instance, a related compound showed IC50 values ranging from 0.095 to 15.65 nM against CA I and 0.057 to 17.95 nM against CA II, indicating potent inhibitory activity compared to the standard drug acetazolamide .
  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, derivatives of the 1,3,4-thiadiazole structure have been reported to possess minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .
  • Anticonvulsant Activity : Some studies have highlighted the neuroprotective properties of thiadiazole derivatives. In vivo experiments demonstrated that certain compounds exhibited anticonvulsant activity comparable to established treatments like diazepam .

Efficacy Against Pathogens

The biological activity of this compound has been evaluated in various studies:

Pathogen Type Activity Reference
Gram-positive bacteriaModerate to significant antibacterial activity
Gram-negative bacteriaEffective against strains like E. coli
Fungal strainsEffective against Aspergillus species
Anticonvulsant activityComparable to diazepam in animal models

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • Researchers synthesized several thiadiazole derivatives and tested their inhibitory effects on human carbonic anhydrases.
    • Results showed that some derivatives had significantly lower IC50 values than acetazolamide, suggesting enhanced potency .
  • Antimicrobial Efficacy :
    • A series of 1,3,4-thiadiazole derivatives were tested against various bacterial and fungal pathogens.
    • The study concluded that specific substitutions on the thiadiazole ring enhanced antimicrobial activity significantly compared to traditional agents .
  • Neuroprotective Effects :
    • In vivo studies using seizure models indicated that certain thiadiazole derivatives provided neuroprotection without significant toxicity.
    • These findings support the potential use of these compounds in treating epilepsy .

Properties

Molecular Formula

C8H10N6OS2

Molecular Weight

270.3 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C8H10N6OS2/c1-5-11-12-7(17-5)10-6(15)3-16-8-13-9-4-14(8)2/h4H,3H2,1-2H3,(H,10,12,15)

InChI Key

RHJMCQZQSYYZLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.